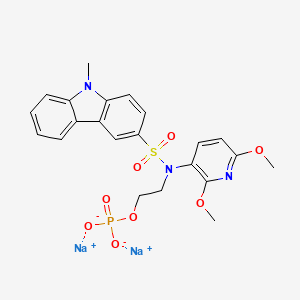

Anticancer agent 61

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H22N3Na2O8PS |

|---|---|

Molecular Weight |

565.4 g/mol |

IUPAC Name |

disodium;2-[(2,6-dimethoxy-3-pyridinyl)-(9-methylcarbazol-3-yl)sulfonylamino]ethyl phosphate |

InChI |

InChI=1S/C22H24N3O8PS.2Na/c1-24-18-7-5-4-6-16(18)17-14-15(8-9-19(17)24)35(29,30)25(12-13-33-34(26,27)28)20-10-11-21(31-2)23-22(20)32-3;;/h4-11,14H,12-13H2,1-3H3,(H2,26,27,28);;/q;2*+1/p-2 |

InChI Key |

MXTPMEUEMLWOTC-UHFFFAOYSA-L |

Canonical SMILES |

CN1C2=C(C=C(C=C2)S(=O)(=O)N(CCOP(=O)([O-])[O-])C3=C(N=C(C=C3)OC)OC)C4=CC=CC=C41.[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Mechanism of Action of Anticancer Agent 61

For the purpose of this technical guide, "Anticancer Agent 61" will be treated as a hypothetical, late-stage investigational compound. The data and mechanisms presented are based on established principles of polo-like kinase 1 (PLK1) inhibition, a validated target in oncology.

Audience: Researchers, scientists, and drug development professionals.

Core Subject: this compound, a novel, potent, and selective ATP-competitive inhibitor of Polo-like Kinase 1 (PLK1).

Executive Summary

This compound is an investigational small molecule designed to target Polo-like Kinase 1 (PLK1), a key regulator of mitotic progression. By competitively inhibiting the ATP-binding pocket of PLK1, Agent 61 effectively blocks the phosphorylation of downstream substrates essential for mitotic spindle formation, chromosome segregation, and cytokinesis. This disruption of mitotic integrity leads to cell cycle arrest at the G2/M phase, followed by the induction of apoptosis in cancer cells. This document provides a detailed overview of the preclinical data supporting the mechanism of action of this compound.

Core Mechanism of Action: PLK1 Inhibition

PLK1 is a serine/threonine kinase that plays a critical role in multiple stages of mitosis. Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis. Agent 61's primary mechanism is the selective inhibition of PLK1's catalytic activity.

The core mechanism involves the disruption of mitotic progression.[1][2][3] Agent 61 binds to the ATP-binding pocket of the PLK1 kinase domain, preventing the phosphorylation of its substrates.[3][4][5] This inhibition leads to a cascade of downstream effects, including:

-

Mitotic Arrest: Cells treated with Agent 61 are unable to form a proper mitotic spindle, leading to arrest in the G2/M phase of the cell cycle.[1][3]

-

Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death specifically in rapidly dividing cancer cells.[3][6][7][8]

-

Inhibition of Cytokinesis: PLK1 is crucial for the final stages of cell division.[1][2][9] Inhibition by Agent 61 prevents proper cytokinesis, leading to aneuploidy and cell death.

The following diagram illustrates the central role of PLK1 in mitosis and the inhibitory effect of this compound.

Quantitative Data Summary

In Vitro Kinase Inhibition

The inhibitory activity of Agent 61 was assessed against PLK1 and other related kinases to determine its potency and selectivity.

| Kinase | IC50 (nM) | Selectivity Fold (vs. PLK1) |

| PLK1 | 2.5 | 1 |

| PLK2 | 2,800 | >1100x |

| PLK3 | 3,500 | >1400x |

| Aurora A | >10,000 | >4000x |

| Aurora B | >10,000 | >4000x |

Table 1: Kinase Inhibitory Potency and Selectivity. Data shows Agent 61 is a highly potent and selective inhibitor of PLK1.

Cellular Proliferation Assay

The anti-proliferative effect of Agent 61 was evaluated across a panel of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| HeLa | Cervical Cancer | 15 |

| HCT116 | Colon Cancer | 22 |

| A549 | Lung Cancer | 35 |

| MCF-7 | Breast Cancer | 28 |

| PANC-1 | Pancreatic Cancer | 41 |

Table 2: Anti-proliferative Activity. Agent 61 demonstrates potent inhibition of proliferation in various cancer cell lines.

Cell Cycle Analysis

Flow cytometry analysis was used to quantify the percentage of cells arrested in the G2/M phase after treatment with Agent 61.

| Cell Line | Treatment (24h) | % Cells in G2/M |

| HCT116 | Vehicle Control | 12% |

| HCT116 | Agent 61 (50 nM) | 78% |

| HeLa | Vehicle Control | 15% |

| HeLa | Agent 61 (50 nM) | 85% |

Table 3: G2/M Phase Arrest. Treatment with Agent 61 leads to a significant accumulation of cells in the G2/M phase.

Experimental Protocols

In Vitro Kinase Assay

-

Objective: To determine the IC50 of Agent 61 against PLK1.

-

Method: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used.

-

Protocol:

-

Recombinant human PLK1 enzyme was incubated with a biotinylated peptide substrate and ATP in a kinase reaction buffer.

-

Agent 61 was added in a series of 10-point dilutions.

-

The reaction was initiated and incubated at room temperature for 60 minutes.

-

The reaction was stopped by the addition of EDTA.

-

A europium-labeled anti-phosphoserine antibody and streptavidin-allophycocyanin (SA-APC) were added.

-

After a 60-minute incubation, the TR-FRET signal was read on a plate reader.

-

IC50 values were calculated using a four-parameter logistic curve fit.

-

Cell Proliferation (MTS) Assay

-

Objective: To measure the anti-proliferative IC50 of Agent 61 in cancer cell lines.

-

Protocol:

-

Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

-

Agent 61 was serially diluted and added to the wells.

-

Plates were incubated for 72 hours at 37°C, 5% CO2.

-

MTS reagent (CellTiter 96® AQueous One Solution) was added to each well.

-

Plates were incubated for 2 hours.

-

Absorbance was measured at 490 nm.

-

Data was normalized to vehicle-treated controls to determine the percentage of growth inhibition and calculate IC50 values.

-

Cell Cycle Analysis by Flow Cytometry

-

Objective: To quantify the effect of Agent 61 on cell cycle distribution.

-

Protocol:

-

Cells were treated with Agent 61 (50 nM) or vehicle for 24 hours.

-

Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Fixed cells were washed and resuspended in PBS containing RNase A and propidium iodide (PI).

-

After 30 minutes of incubation in the dark, samples were analyzed on a flow cytometer.

-

DNA content was quantified, and cell cycle phase distribution was determined using modeling software.

-

The workflow for determining the cellular mechanism of action is depicted below.

Conclusion

The collective data provides a clear and coherent mechanism of action for this compound. It is a highly potent and selective inhibitor of PLK1 kinase. This targeted inhibition disrupts the normal process of mitosis, leading to a robust G2/M cell cycle arrest and subsequent induction of apoptosis in cancer cells. These findings strongly support the continued development of this compound as a targeted therapeutic for the treatment of various malignancies.

References

- 1. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 2. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are PLK inhibitors and how do they work? [synapse.patsnap.com]

- 4. selleckchem.com [selleckchem.com]

- 5. PLK1 inhibition-based combination therapies for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Present and Future Perspective on PLK1 Inhibition in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | PLK1 in cancer therapy: a comprehensive review of immunomodulatory mechanisms and therapeutic opportunities [frontiersin.org]

GANT61: A Technical Guide to Hedgehog Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GANT61 is a potent and specific small-molecule inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of the Hh pathway is implicated in the pathogenesis of numerous cancers, making it a key target for therapeutic intervention. GANT61 acts downstream of the canonical Smoothened (SMO) receptor, directly targeting the glioma-associated oncogene (GLI) family of transcription factors.[1][2] This guide provides a comprehensive technical overview of GANT61, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of the core biological and experimental processes.

The Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a highly conserved signal transduction cascade. In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH), the 12-pass transmembrane receptor Patched (PTCH) tonically inhibits the 7-pass transmembrane protein Smoothened (SMO). This inhibition prevents SMO from translocating to the primary cilium, leading to the proteolytic cleavage of GLI transcription factors (GLI2/GLI3) into their repressor forms (GLI-R), which translocate to the nucleus and inhibit the transcription of Hh target genes.

Upon binding of an Hh ligand to PTCH, the inhibition on SMO is relieved. SMO accumulates in the primary cilium and initiates a signaling cascade that prevents the cleavage of GLI proteins. The full-length activator forms of GLI (GLI-A) then translocate to the nucleus, where they drive the expression of target genes involved in cell proliferation, survival, and differentiation, such as GLI1 and PTCH1.[3]

GANT61: Mechanism of Action

GANT61 is a hexahydropyrimidine derivative that functions as a non-canonical Hh pathway inhibitor.[4] Unlike SMO antagonists (e.g., cyclopamine, vismodegib), GANT61 acts downstream of SMO and the negative regulator Suppressor of Fused (SUFU).[5] Its primary targets are the transcription factors GLI1 and GLI2.[6]

Computational and experimental studies have shown that GANT61 directly binds to the GLI1 protein.[7] The binding site is located in a groove between the second and third zinc finger domains, at amino acid residues E119 and E167.[8][9][10] This interaction occurs independently of the DNA-binding region but effectively prevents the GLI1-DNA complex from forming, thereby inhibiting GLI-mediated transcription.[5] This downstream mechanism makes GANT61 a valuable tool for inhibiting the Hh pathway, especially in cancers with resistance to SMO inhibitors or those driven by non-canonical, SMO-independent GLI activation.[8]

It is important to note that GANT61 is poorly stable under physiological conditions and rapidly hydrolyzes into a diamine derivative (GANT61-D) and an aldehyde (GANT61-A).[11][12][13] Studies have confirmed that GANT61-D is the bioactive form responsible for inhibiting GLI-mediated transcription.[11][12][14]

Quantitative Data

The efficacy of GANT61 has been quantified across numerous cancer cell lines and in vivo models. The following tables summarize key data points.

Table 1: In Vitro Efficacy of GANT61 (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Citation(s) |

|---|---|---|---|

| HEK293T (GLI1-expressing) | Embryonic Kidney | 5 | [1][6] |

| HSC3 | Metastatic Oral Squamous Carcinoma | 36 | [2][4][15] |

| SCC4 | Oral Squamous Carcinoma | 110.6 | [4] |

| Jurkat | T-cell Lymphoma | 13.76 | [3] |

| Karpass299 | T-cell Lymphoma | 6.81 | [3] |

| Myla3676 | T-cell Lymphoma | 10.23 | [3] |

| Huh7 | Hepatocellular Carcinoma | 4.48 | [16] |

| HLE | Hepatocellular Carcinoma | 6.73 |[16] |

Table 2: Molecular Effects of GANT61 on Gene and Protein Expression

| Target | Effect | Cell/Model System | Citation(s) |

|---|---|---|---|

| GLI1 mRNA & Protein | ↓ Decrease | OSCC (HSC3), Mesothelioma (LO68) | [2][4][17] |

| GLI2 mRNA & Protein | ↓ Decrease | Mesothelioma (LO68), Pancreatic CSCs | [17] |

| PTCH1 mRNA & Protein | ↓ Decrease | OSCC (HSC3), Mesothelioma (LO68) | [2][4][17] |

| SHH Protein | ↓ Decrease | OSCC (HSC3) | [2][4] |

| Bcl-2 | ↓ Decrease | Pancreatic CSCs, T-Cell Lymphoma | [3][18] |

| Cyclin D2 (CCND2) | ↓ Decrease | Pancreatic CSCs | [18] |

| p-STAT3 | ↓ Decrease | T-Cell Lymphoma | [3] |

| TRAIL-R1/DR4 & R2/DR5 | ↑ Increase | Pancreatic CSCs |[18] |

Table 3: In Vivo Efficacy of GANT61 in Xenograft Models

| Cancer Model | Animal Model | Treatment Details | Outcome | Citation(s) |

|---|---|---|---|---|

| Pancreatic Cancer Stem Cells | NOD/SCID/IL2R gamma null mice | 40 mg/kg, IP, 3x/week for 6 weeks | Significant inhibition of tumor growth | [18][19] |

| Prostate Cancer (22Rv1) | Xenograft Mice | Not specified | Prevents tumor development | [1] |

| Prostate Cancer (22Rv1 & PC3) | Xenograft Mice | Concomitant with 6 Gy Ionizing Radiation | Decreased tumor growth, increased apoptosis | [20] |

| Breast Cancer (TUBO cells) | BALB/c mice | Per os for 3 weeks | Significant decrease in mean tumor volume | [21] |

| Hepatocellular Carcinoma (Huh7) | Nude mice | Not specified | Inhibits growth of subcutaneous xenografts |[16] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of GANT61.

Cell Viability / Cytotoxicity Assay (MTT/CCK-8)

This protocol is used to determine the concentration of GANT61 that inhibits cell viability by 50% (IC₅₀).

-

Cell Seeding: Seed cancer cells (e.g., HT-29, HCT-116, SK-MES-1) in 96-well or 384-well plates at a predetermined density (e.g., 1,000-2,500 cells/well) and allow them to adhere overnight.[21][22]

-

Treatment: Prepare serial dilutions of GANT61 in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically below 0.2%.[4][23] Replace the medium in the wells with the GANT61 dilutions or vehicle control.

-

Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[22][24]

-

Reagent Addition: Add Cell Counting Kit-8 (CCK-8) or MTT reagent to each well according to the manufacturer's instructions (e.g., 10% volume of CCK-8 reagent).[22][24] Incubate for 1-4 hours.

-

Measurement: For CCK-8, measure the absorbance at 450 nm using a microplate reader.[24] For MTT, first solubilize the formazan crystals with DMSO, then measure absorbance at 550 nm.[21]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of GANT61 concentration and use non-linear regression to determine the IC₅₀ value.

Western Blotting

This protocol is used to detect changes in the expression levels of specific proteins following GANT61 treatment.

-

Cell Treatment and Lysis: Culture cells to ~80% confluency and treat with desired concentrations of GANT61 or vehicle for a specified time (e.g., 24 hours).[4] Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Electrophoresis: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-GLI1, anti-Bcl-2, anti-β-actin) overnight at 4°C.[25]

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[25]

-

Visualization: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[25] Use a loading control like β-actin or GAPDH to normalize protein levels.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to measure changes in the mRNA expression of target genes.

-

Cell Treatment and RNA Extraction: Treat cells with GANT61 as described for Western blotting.[21] Harvest the cells and extract total RNA using a commercial kit (e.g., TRIzol reagent or RNeasy kit) according to the manufacturer's protocol.[26]

-

cDNA Synthesis: Assess RNA quality and quantity. Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.[26]

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target genes (e.g., GLI1, PTCH1) and a reference gene (e.g., GAPDH).[21]

-

Thermocycling: Perform the qPCR on a real-time PCR system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene and comparing the treated samples to the vehicle control.

In Vivo Xenograft Study

This protocol outlines the process for evaluating the anti-tumor efficacy of GANT61 in a mouse model.

-

Animal Model: Use immunocompromised mice (e.g., nude, NOD/SCID) to prevent rejection of human tumor cells.[16][18] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[19]

-

Tumor Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.[19]

-

Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups (e.g., 6-10 mice per group).[19][20]

-

Treatment Administration: Prepare GANT61 in a suitable vehicle (e.g., corn oil:ethanol).[21] Administer GANT61 to the treatment group via the desired route (e.g., intraperitoneal injection, oral gavage) at a specified dose and schedule (e.g., 40 mg/kg, three times per week).[19] The control group receives the vehicle only.

-

Monitoring: Monitor the health of the mice (body weight, behavior) and measure tumor dimensions with calipers regularly (e.g., 2-3 times per week). Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Endpoint and Analysis: At the end of the study (e.g., after 6 weeks or when tumors reach a predetermined size), euthanize the mice.[19] Excise the tumors, weigh them, and process them for further analysis, such as immunohistochemistry (for proliferation markers like Ki67 or apoptosis markers like cleaved caspase-3) or Western blotting.[20]

References

- 1. stemcell.com [stemcell.com]

- 2. mdpi.com [mdpi.com]

- 3. oncotarget.com [oncotarget.com]

- 4. GANT61 Reduces Hedgehog Molecule (GLI1) Expression and Promotes Apoptosis in Metastatic Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. selleckchem.com [selleckchem.com]

- 7. Mode and specificity of binding of the small molecule GANT61 to GLI determines inhibition of GLI-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. Mode and specificity of binding of the small molecule GANT61 to GLI determines inhibition of GLI-DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chemical, computational and functional insights into the chemical stability of the Hedgehog pathway inhibitor GANT61 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. bottalab.it [bottalab.it]

- 15. GANT61 Reduces Hedgehog Molecule (GLI1) Expression and Promotes Apoptosis in Metastatic Oral Squamous Cell Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. GANT61, an inhibitor of Gli1, inhibits the proliferation and migration of hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mitochondria-derived reactive oxygen species drive GANT61-induced mesothelioma cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. GANT-61 inhibits pancreatic cancer stem cell growth in vitro and in NOD/SCID/IL2R gamma null mice xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. GANT-61 inhibits pancreatic cancer stem cell growth in vitro and in NOD/SCID/IL2R gamma null mice xenograft - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. spandidos-publications.com [spandidos-publications.com]

- 23. researchgate.net [researchgate.net]

- 24. Hedgehog Signal Inhibitor GANT61 Inhibits the Malignant Behavior of Undifferentiated Hepatocellular Carcinoma Cells by Targeting Non-Canonical GLI Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Targeted Inhibition of Fibroblast Growth Factor Receptor 1-GLI Through AZD4547 and GANT61 Modulates Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Signaling Switching from Hedgehog-GLI to MAPK Signaling Potentially Serves as a Compensatory Mechanism in Melanoma Cell Lines Resistant to GANT-61 - PMC [pmc.ncbi.nlm.nih.gov]

AB61: A Potent Nucleoside Analog with a Complex Anti-Cancer Profile

A Technical Overview of the Cytotoxicity and Mechanism of Action of 7-(2-Thienyl)-7-Deazaadenosine (AB61) in Cancer Cells

Introduction

AB61, chemically known as 7-(2-thienyl)-7-deazaadenosine, is a novel nucleoside analog that has demonstrated significant cytotoxic activity against a range of cancer cell lines.[1][2] This technical guide provides an in-depth analysis of the cytotoxic properties of AB61, its mechanism of action, and the experimental protocols utilized to elucidate its anti-cancer effects. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Cytotoxicity Profile of AB61

AB61 exhibits potent cytotoxic effects in the nanomolar range across various cancer cell lines.[1] Notably, it demonstrates a degree of selectivity, with significantly lower toxicity observed in normal human fibroblasts.[1] This selectivity is attributed to the inefficient phosphorylation of AB61 in normal cells.[1] The cytotoxic activity of AB61, as determined by the MTT assay after a 3-day incubation period, is summarized in the table below.

| Cell Line | Type | IC50 (nM)[1] |

| A549 | Lung Carcinoma | 50 ± 8 |

| CCRF-CEM | T-cell Prolymphocytic Leukemia | 10 ± 1 |

| HCT116 | Colorectal Carcinoma | 30 ± 5 |

| HCT116p53-/- | Colorectal Carcinoma (p53 null) | 40 ± 10 |

| K-562 | Chronic Myelogenous Leukemia | 20 ± 3 |

| K-562-tax | Paclitaxel-Resistant Leukemia | 30 ± 5 |

| CEM-DNR-bulk | Daunorubicin-Resistant Leukemia | 25 ± 4 |

| Normal Human Fibroblasts | Normal Cells | >10,000 |

Mechanism of Action

The anti-cancer activity of AB61 is multifaceted, involving its incorporation into nucleic acids and the subsequent induction of DNA damage and disruption of protein translation.

Cellular Uptake and Phosphorylation

Upon entering the cell, AB61 is phosphorylated to its active triphosphate form (AB61-TP). This process is significantly more efficient in cancer cells compared to normal fibroblasts, which accounts for the observed selective cytotoxicity.[1]

Caption: Cellular uptake and activation of AB61.

Incorporation into DNA and RNA

AB61-TP serves as a substrate for both DNA and RNA polymerases, leading to its incorporation into both nucleic acids.[1] The incorporation into RNA occurs more readily than into DNA.[1] This integration disrupts the normal function of these macromolecules.

Induction of DNA Damage

The incorporation of AB61 into DNA leads to DNA damage, as evidenced by the formation of large 53BP1 foci in the nuclei of treated cells.[1] This triggers DNA damage response pathways, contributing to the cytotoxic effect.

Inhibition of Protein Translation

The presence of AB61 within RNA transcripts has been shown to block their translation.[1] This inhibition of protein synthesis further contributes to the anti-proliferative effects of the compound.

Caption: AB61 mechanism of action.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of AB61.

MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells were seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Drug Incubation: AB61 was added to the wells at various concentrations, and the plates were incubated for 72 hours.

-

MTT Addition: 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

Intracellular Phosphorylation of AB61

-

Cell Treatment: CCRF-CEM cells were incubated with [3H]AB61.

-

Cell Lysis: At various time points, the cells were harvested and lysed.

-

Metabolite Extraction: The cell extracts were treated with perchloric acid to precipitate macromolecules.

-

HPLC Analysis: The supernatant containing the nucleoside and its phosphorylated metabolites was neutralized and analyzed by high-performance liquid chromatography (HPLC) to separate and quantify AB61, AB61-monophosphate, AB61-diphosphate, and AB61-triphosphate.

Incorporation of [3H]AB61 into DNA and RNA

-

Cell Treatment: Cells were incubated with [3H]AB61.

-

Nucleic Acid Isolation: DNA and RNA were isolated from the treated cells using standard protocols.

-

Scintillation Counting: The amount of radioactivity incorporated into the DNA and RNA fractions was measured using a scintillation counter.

-

Quantification: The level of incorporation was expressed as the amount of [3H]AB61 per µg of nucleic acid.

In Vitro Translation Assay

-

RNA Template Preparation: An EGFP-luciferase DNA template was transcribed in vitro in the presence of AB61-TP to generate RNA transcripts containing the analog.

-

In Vitro Translation: The purified RNA transcripts were used as templates in a rabbit reticulocyte lysate in vitro translation system.

-

Luciferase Assay: The efficiency of translation was determined by measuring the luciferase activity of the newly synthesized protein.

Caption: Experimental workflow for AB61 evaluation.

Conclusion

AB61 is a promising anti-cancer agent with a unique and complex mechanism of action. Its potent cytotoxicity against a variety of cancer cell lines, coupled with a degree of selectivity for malignant cells, warrants further investigation. The compound's ability to be incorporated into both DNA and RNA, leading to DNA damage and inhibition of protein translation, provides multiple avenues for therapeutic intervention. The detailed experimental protocols provided herein offer a framework for the continued study and development of AB61 and other novel nucleoside analogs.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Preclinical Data of ASC61, an Oral PD-L1 Inhibitor

This technical guide provides a comprehensive overview of the preclinical data available for ASC61, an orally bioavailable small-molecule inhibitor of Programmed Death-Ligand 1 (PD-L1). ASC61 is a prodrug that is converted to its pharmacologically active metabolite, ASC61-A, in vivo.[1] This document summarizes the mechanism of action, in vitro and in vivo efficacy, and available experimental methodologies based on publicly accessible data.

Core Mechanism of Action

ASC61-A, the active metabolite of ASC61, exerts its anti-tumor effect by inhibiting the interaction between PD-1 and PD-L1.[2][3][4] Unlike monoclonal antibodies, ASC61-A is a small molecule that induces the dimerization and subsequent internalization of the PD-L1 protein from the cell membrane.[1][2][4] This process effectively removes PD-L1 from the cell surface, preventing it from engaging with the PD-1 receptor on T cells and thereby restoring T-cell-mediated anti-tumor immunity.[1]

Caption: Mechanism of action of ASC61.

Data Presentation

In Vitro Efficacy of ASC61-A

The active metabolite, ASC61-A, has demonstrated potent activity in a variety of in vitro assays designed to measure its effect on the PD-1/PD-L1 pathway.

| Assay Type | Cell Line/System | Parameter | Value | Reference |

| PD-L1 Dimerization | Not Specified | EC50 | 77.90 nM | [1] |

| PD-L1 Internalization | Not Specified | EC50 | 728 nM | [1] |

| PD-1/PD-L1 Inhibitory Assay | Not Specified | IC50 | 0.4553 nM | [1] |

| PD-L1 Jurkat-NFAT Reporter | Not Specified | EC50 | 0.3 nM | [1] |

| T Cell Co-culture | Hep3B-OS8-hPDL1 and T cells | EC50 (IFNγ secretion) | 2.86 nM | [1][3] |

In Vivo Efficacy of ASC61

ASC61 has shown significant and comparable anti-tumor activity to the approved PD-L1 monoclonal antibody, Atezolizumab, in mouse tumor models.[1][2][5]

Syngeneic Mouse Model: BALB/c mice with CT-26-hPD-L1 tumors

| Treatment Group | Dose | Administration | TGI (%) on Day 19 | p-value | Reference |

| ASC61 | 50 mg/kg | BID | 52.9 | < 0.05 | [1] |

| Atezolizumab | Not Specified | Not Specified | 40.77 | Not Specified | [1] |

Humanized Mouse Model: PD-1/PD-L1 dKI HuGEMM mice with hPD-L1 MC38 tumors

| Treatment Group | Dose | Administration | TGI (%) on Day 16 | p-value | Reference |

| ASC61 | 100 mg/kg | BID | 63.15 | < 0.001 | [1] |

| Atezolizumab | 5 mg/kg | BIW | 69.62 | < 0.001 | [1] |

TGI: Tumor Growth Inhibition; BID: Twice daily; BIW: Twice weekly.

Experimental Protocols

Detailed experimental protocols for the preclinical studies of ASC61 are not fully available in the public domain. The following protocols are based on the information provided in published abstracts and general methodologies for similar assays.

Hep3B-OS8-hPDL1 and T Cell Co-culture Assay for IFNγ Secretion

This assay is designed to measure the ability of ASC61-A to reverse PD-L1-mediated suppression of T cell activation.

-

Cell Culture : Human PD-L1 expressing Hep3B-OS8 cells are cultured to confluence in appropriate media.

-

Co-culture Setup : Freshly isolated human peripheral blood mononuclear cells (PBMCs) are co-cultured with the Hep3B-OS8-hPDL1 cells.[3]

-

Treatment : The co-cultures are treated with varying concentrations of ASC61-A.

-

Incubation : The plates are incubated for a period sufficient to allow for T cell activation and cytokine secretion (typically 48-72 hours).

-

IFNγ Measurement : The concentration of IFNγ in the culture supernatant is measured using a standard enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis : The EC50 value is calculated from the dose-response curve of ASC61-A concentration versus IFNγ secretion.

In Vivo Tumor Model Efficacy Studies

These studies evaluate the anti-tumor efficacy of orally administered ASC61 in immunocompetent mouse models.

Caption: Generalized workflow for in vivo tumor model studies.

Syngeneic Model Protocol [1]

-

Animal Model : Female BALB/c mice are used.

-

Tumor Cell Line : hPD-L1 expressing CT-26 cells (0.5 x 10^6) are subcutaneously inoculated into the right flank of the mice.

-

Tumor Growth and Randomization : When the average tumor volume reaches approximately 69 mm³, mice are randomized into treatment groups.

-

Treatment Administration : ASC61 is administered orally, and Atezolizumab is administered intraperitoneally.

-

Monitoring and Endpoint : Tumor volumes and body weights are measured regularly. Tumor Growth Inhibition (TGI) is calculated based on tumor volume on a specified day (e.g., Day 19).

Humanized Model Protocol [1]

-

Animal Model : Female human PD-1 and PD-L1 double genes knocked-in (dKI) HuGEMM strain mice are used.

-

Tumor Cell Line : hPD-L1 expressing MC38 cells (1 x 10^6) are subcutaneously inoculated at the right flank.

-

Tumor Growth and Randomization : Once the mean tumor size reaches approximately 78.3 mm³, mice are randomized into treatment groups.

-

Treatment Administration : ASC61 is administered orally, and Atezolizumab is administered intraperitoneally for a specified duration (e.g., 16 days).

-

Monitoring and Endpoint : Body weights and tumor volumes are measured regularly to calculate TGI.

Safety and Pharmacokinetics

Preclinical studies have indicated that ASC61 has a good safety and pharmacokinetic profile in animal models.[3][4][6] In the in vivo efficacy studies, no significant body weight changes were observed between treatment groups, and the treatments were well-tolerated.[1] Specific quantitative pharmacokinetic parameters such as half-life, bioavailability, Cmax, and Tmax from preclinical animal studies are not publicly available at this time.

Conclusion

The preclinical data for ASC61 demonstrate a promising profile for an oral PD-L1 inhibitor. Its unique mechanism of inducing PD-L1 dimerization and internalization, coupled with potent in vitro activity and significant in vivo anti-tumor efficacy comparable to an approved antibody, supports its ongoing clinical development. Further publication of detailed experimental protocols and pharmacokinetic data will provide a more complete understanding of this novel therapeutic agent.

References

- 1. Ascletis Announces the Latest Results of the Preclinical Studies of Two Novel Anti-Cancer Drug Candidates, ASC61 and ASC60, to be presented at AACR Annual Meeting 2022 - BioSpace [biospace.com]

- 2. Ascletis Announces First Patient Dosed in the U.S. Phase I Clinical Trial of Oral PD-L1 Small Molecule Inhibitor Prodrug ASC61 for Treatment of Advanced Solid Tumors [prnewswire.com]

- 3. Ascletis Announces IND Approval of Oral PD-L1 Small Molecule Inhibitor ASC61 for Treatment of Advanced Solid Tumors by China NMPA [prnewswire.com]

- 4. ulab360.com [ulab360.com]

- 5. medtechalert.com [medtechalert.com]

- 6. Ascletis doses first subject in Phase I solid tumour drug trial in US [clinicaltrialsarena.com]

The Discovery and Synthesis of Anticancer Agent 61: A Technical Whitepaper

For Immediate Release to the Scientific Community

This document provides an in-depth technical overview of the discovery, synthesis, and biological evaluation of a promising new orally active carbazole sulfonamide, designated as Anticancer Agent 61 (also referred to as compound 3v). This agent has demonstrated significant antiproliferative and in vivo antitumor activities, marking it as a compound of interest for further oncological drug development. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Executive Summary

This compound is a novel, orally active carbazole sulfonamide derivative that has shown potent anticancer properties. In preclinical studies, it has exhibited significant antiproliferative activity against a range of human cancer cell lines and has demonstrated effective tumor growth inhibition in xenograft models. Its mechanism of action is believed to involve the disruption of microtubule dynamics, a critical process in cell division. This whitepaper will detail the available quantitative data, experimental methodologies, and the putative signaling pathway associated with this compound.

Discovery and Rationale

Carbazole and its derivatives have long been recognized for their diverse biological activities, including antitumor properties.[1][2] The core structure of this compound, a carbazole sulfonamide, was developed as part of a structure-activity relationship (SAR) study aimed at identifying novel anticancer agents with improved efficacy and drug-like properties.[3][4] The design rationale focused on synthesizing N-substituted carbazole sulfonamide derivatives to enhance their therapeutic potential.[3]

Quantitative Biological Data

The anticancer activity of this compound has been quantified through both in vitro and in vivo studies. The available data is summarized below for clear comparison.

In Vitro Antiproliferative Activity

This compound has demonstrated potent cytotoxic effects against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in Table 1.

| Cell Line | Cancer Type | IC50 (μM) |

| HepG2 | Hepatocellular Carcinoma | 1.12[5] |

| Bel-7402 | Hepatocellular Carcinoma | 1.97[5] |

| MCF-7 | Breast Cancer | 1.08[5] |

| Table 1: In Vitro Antiproliferative Activity of this compound |

In Vivo Antitumor Efficacy

The in vivo efficacy of this compound was evaluated in a human HepG2 xenograft mouse model. The results of this study are summarized in Table 2.

| Animal Model | Tumor Type | Dosage | Tumor Growth Inhibition (%) | Comparator |

| Human HepG2 Xenograft Mouse | Hepatocellular Carcinoma | 50 mg/kg | 54.5[1][3][4] | Comparable to CA-4P[1][3][4] |

| Table 2: In Vivo Antitumor Efficacy of this compound |

Synthesis of this compound

While the specific, detailed synthetic protocol for this compound (compound 3v) is proprietary to the discovering entity, a general synthetic workflow for carbazole sulfonamide derivatives has been described.[3] The synthesis likely involves a multi-step process, as depicted in the workflow diagram below. A hypervalent iodine(III) mediated approach may also be applicable for the formation of the N-substituted carbazole core.

References

Unraveling the Enigma of Anticancer Agent 61: A Technical Guide to Target Identification and Validation

Introduction

"Anticancer agent 61" is an orally available compound that has demonstrated inhibitory effects on the growth of several cancer cell lines, including HepG2 (hepatocellular carcinoma), Bel-7402 (hepatocellular carcinoma), and MCF-7 (breast adenocarcinoma). Despite its demonstrated anti-proliferative activity, the precise molecular target and the underlying mechanism of action of this agent remain largely uncharacterized in publicly accessible scientific literature. This technical guide aims to provide a comprehensive overview of the methodologies and experimental workflows that are essential for the identification and validation of the molecular target(s) of a novel anticancer compound like "this compound".

While specific data for "this compound" is not available, this document will serve as a detailed roadmap for researchers and drug development professionals, outlining the established and cutting-edge techniques used in the field of drug target identification. We will explore a logical progression of experiments, from initial target hypothesis generation to rigorous validation studies, providing standardized protocols and data presentation formats.

Section 1: Initial Characterization and Target Class Hypothesis

The preliminary data on "this compound" reveals its efficacy against specific cancer cell lines. This information provides the foundational stepping stone for a systematic target identification campaign.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| HepG2 | Hepatocellular Carcinoma | 1.12 |

| Bel-7402 | Hepatocellular Carcinoma | 1.97 |

| MCF-7 | Breast Adenocarcinoma | 1.08 |

Note: The IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Based on these initial findings, the first step is to generate hypotheses about the potential molecular target or pathway affected by "this compound".

Experimental Workflow for Target Class Hypothesis Generation

Caption: Workflow for generating initial hypotheses about the target class of a novel compound.

Section 2: Target Identification Methodologies

Once a broad hypothesis is formed, more direct experimental approaches are employed to pinpoint the specific molecular target(s). These methods can be broadly categorized into affinity-based and activity-based approaches.

Affinity-Based Target Identification

These methods rely on the physical interaction between the compound and its protein target.

Experimental Protocol: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

-

Probe Synthesis: Synthesize a derivative of "this compound" that incorporates a linker and an affinity tag (e.g., biotin) while retaining its biological activity.

-

Immobilization: Covalently attach the biotinylated probe to streptavidin-coated beads.

-

Cell Lysate Incubation: Incubate the immobilized probe with cell lysate from a sensitive cell line (e.g., HepG2). A control experiment with an excess of the untagged "this compound" should be run in parallel to identify non-specific binders.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads.

-

Proteomic Analysis: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest using mass spectrometry (LC-MS/MS).

Caption: Workflow of Affinity Chromatography-Mass Spectrometry for target identification.

Activity-Based Target Identification

These methods utilize probes that covalently bind to the active site of an enzyme class.

Experimental Protocol: Activity-Based Protein Profiling (ABPP)

-

Probe Design: Synthesize a probe derived from "this compound" containing a reactive group (e.g., fluorophosphonate for serine hydrolases) and a reporter tag (e.g., a fluorophore or biotin).

-

Cell Lysate Labeling: Incubate the probe with cell lysate. The probe will covalently bind to the active site of its target enzyme(s).

-

Competition Experiment: In a parallel experiment, pre-incubate the lysate with an excess of "this compound" before adding the probe. This will prevent the probe from binding to its specific target.

-

Analysis: Analyze the labeled proteins by gel electrophoresis and in-gel fluorescence scanning or by affinity purification and mass spectrometry to identify the target(s).

Section 3: Target Validation

Identifying a potential target is only the first step. Rigorous validation is crucial to confirm that the interaction with this target is responsible for the observed cellular phenotype.

Cellular and Biochemical Validation

Table 2: Target Validation Experiments

| Experiment | Methodology | Expected Outcome for a Validated Target |

| Target Engagement Assay | Cellular Thermal Shift Assay (CETSA) or NanoBRET™ | Stabilization or direct binding of the target protein in the presence of "this compound". |

| Enzymatic Assay | In vitro kinetic analysis | Direct inhibition or modulation of the enzymatic activity of the purified recombinant target protein. |

| Gene Knockdown/Knockout | siRNA, shRNA, or CRISPR/Cas9 | Knockdown or knockout of the target gene should phenocopy the effects of "this compound" or render the cells resistant to the compound. |

| Overexpression Studies | Transfection with a plasmid encoding the target | Overexpression of the target protein may lead to increased sensitivity or resistance to "this compound". |

Signaling Pathway Analysis

Once a target is validated, it is essential to understand its role in cellular signaling pathways.

Experimental Protocol: Western Blotting for Pathway Analysis

-

Cell Treatment: Treat sensitive cancer cells with "this compound" at various concentrations and time points.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against the target protein and key upstream and downstream signaling molecules (e.g., phosphorylated and total forms of kinases).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

-

Analysis: Quantify the band intensities to determine the effect of "this compound" on the signaling pathway.

Caption: A hypothetical signaling pathway modulated by "this compound".

The identification and validation of the molecular target of a novel anticancer agent is a complex but critical process in drug discovery and development. This technical guide provides a framework of the necessary experimental strategies, from initial hypothesis generation to in-depth validation and pathway analysis. While the specific target of "this compound" is yet to be elucidated, the application of the methodologies outlined herein will be instrumental in uncovering its mechanism of action and paving the way for its potential clinical development. The systematic approach described ensures a high degree of confidence in the identified target, which is paramount for the successful translation of a promising compound from the laboratory to the clinic.

In Vitro Anticancer Activity of L61H10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vitro anticancer activity of L61H10, a novel thiopyran derivative of curcumin. L61H10 has demonstrated significant potential as a therapeutic agent against non-small cell lung cancer (NSCLC) by inducing a unique switch from apoptosis to pyroptosis, a form of programmed cell death. This document details the cytotoxic effects, mechanism of action, and the specific signaling pathways modulated by L61H10. It includes comprehensive experimental protocols for key assays, quantitative data on its efficacy, and visual representations of the underlying molecular mechanisms to support further research and development.

Introduction

L61H10 is a synthetic heterocyclic ketone derivative of curcumin designed to enhance the therapeutic properties of its parent compound. It has shown promising antitumor activity both in vitro and in vivo with low murine toxicity. A key feature of L61H10's mechanism is its ability to induce a shift from apoptotic to pyroptotic cell death in lung cancer cells, a process mediated by the inhibition of the NF-κB signaling pathway.[1][2] This guide focuses on the in vitro studies that have elucidated these effects.

In Vitro Cytotoxicity

The cytotoxic potential of L61H10 was evaluated against two human non-small cell lung cancer cell lines, A549 and H460, as well as a normal human bronchial epithelial cell line, BEAS-2B. The half-maximal inhibitory concentrations (IC50) were determined using the MTT assay after 72 hours of treatment.

| Compound | Cell Line | IC50 (µM) |

| L61H10 | A549 | 4.12 ± 0.45 |

| H460 | 3.56 ± 0.31 | |

| BEAS-2B | > 20 | |

| Curcumin | A549 | 18.34 ± 1.21 |

| H460 | 16.57 ± 1.03 | |

| BEAS-2B | > 40 |

Mechanism of Action: A Switch from Apoptosis to Pyroptosis

L61H10 exerts its anticancer effects through a multi-faceted mechanism that involves cell cycle arrest and the induction of a unique form of programmed cell death.

Cell Cycle Arrest at G2/M Phase

Treatment with L61H10 was found to induce cell cycle arrest at the G2/M phase in H460 cells.[3] This inhibition of cell cycle progression is a critical component of its antiproliferative activity.

Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a major regulator of inflammation and cell survival and is often constitutively active in cancer cells, promoting their proliferation and resistance to apoptosis.[4] L61H10 has been shown to inhibit the NF-κB pathway. This inhibition is crucial for its ability to trigger the switch from apoptosis to pyroptosis.[1][5]

Induction of Pyroptosis via Caspase-3/GSDME Pathway

A key finding is that L61H10 induces pyroptosis, an inflammatory form of programmed cell death, through the caspase-3/GSDME pathway.[2][5] In contrast to apoptosis, which is generally non-inflammatory, pyroptosis involves cell swelling, membrane rupture, and the release of pro-inflammatory cellular contents.[2] This is initiated by the cleavage of Gasdermin E (GSDME) by activated caspase-3, generating a pore-forming N-terminal fragment that disrupts the cell membrane.[5][6] The inhibition of the NF-κB pathway by L61H10 facilitates this switch from a primarily apoptotic to a pyroptotic cell death mechanism.[1][5]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of L61H10

The following diagram illustrates the proposed mechanism by which L61H10 induces pyroptosis in lung cancer cells.

Caption: Proposed signaling pathway of L61H10 in lung cancer cells.

Experimental Workflow

The following diagram outlines the typical workflow for the in vitro evaluation of L61H10.

Caption: Workflow for in vitro analysis of L61H10's anticancer activity.

Experimental Protocols

Cell Culture

Human non-small cell lung cancer cell lines A549 and H460, and human bronchial epithelial cell line BEAS-2B are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

-

Seed cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of L61H10 or curcumin for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the IC50 values based on the dose-response curves.

Cell Cycle Analysis by Flow Cytometry

-

Seed H460 cells in 6-well plates and treat with L61H10 for 24 hours.

-

Harvest the cells, wash with cold PBS, and fix in 70% ethanol overnight at -20°C.[7]

-

Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[7]

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis

-

Treat cells with L61H10 for the desired time points.

-

Lyse the cells in RIPA buffer to extract total proteins.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against p-IKKβ, IκBα, cleaved caspase-3, and GSDME.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an ECL detection system.

Conclusion

L61H10 represents a promising anticancer agent for non-small cell lung cancer. Its ability to inhibit the pro-survival NF-κB pathway and induce a switch from apoptosis to the highly inflammatory pyroptotic cell death suggests a novel therapeutic strategy that could potentially overcome apoptosis resistance and engage the immune system. The data presented in this guide provides a solid foundation for further preclinical and clinical investigation of L61H10.

References

- 1. Pyroptosis: A promising target for lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeted Pyroptosis Is a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apoptosis Evaluation by Electrochemical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. journalononcology-org.meddocsonline.org [journalononcology-org.meddocsonline.org]

Unraveling the Anti-Proliferative Power of GANT61: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the anticancer agent GANT61 and its effects on cancer cell proliferation. GANT61 has emerged as a significant subject of study in oncology due to its targeted mechanism of action. This document, intended for researchers, scientists, and drug development professionals, consolidates key findings on GANT61, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to facilitate a comprehensive understanding of its therapeutic potential.

I. Quantitative Effects of GANT61 on Cancer Cell Proliferation

GANT61 has demonstrated potent anti-proliferative effects across a range of cancer cell lines. Its efficacy is typically measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit a biological process by 50%. The following table summarizes the dose-dependent effects of GANT61 on the viability of various cancer cells.

| Cell Line | Cancer Type | GANT61 Concentration (µM) | Effect on Cell Viability | Reference |

| HT-29 | Colorectal Cancer | 0, 2.5, 5, 10, 20, 40 | Dose-dependent reduction | [1] |

| HCT-116 | Colorectal Cancer | 0, 2.5, 5, 10, 20, 40 | Dose-dependent reduction | [1] |

| 22Rv1 | Prostate Cancer | Not specified | Inhibition of tumor growth in vivo | [1] |

| HLE | Undifferentiated Hepatocellular Carcinoma | 10 | Significant reduction in combination with other anticancer drugs | [2] |

| HLF | Undifferentiated Hepatocellular Carcinoma | 10 | Significant reduction in combination with other anticancer drugs | [2] |

II. Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the anti-proliferative effects of GANT61.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., HT-29, HCT-116) are seeded in 96-well plates at a specific density (e.g., 5x10³ cells/well) and allowed to adhere overnight.

-

Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of GANT61 (e.g., 0, 2.5, 5, 10, 20, 40 µM). A control group receives medium with the vehicle (e.g., DMSO) at the same concentration as the highest GANT61 dose.

-

Incubation: Cells are incubated with GANT61 for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The relative cell viability is calculated as a percentage of the control group.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

-

Cell Treatment: Cells are treated with GANT61 at a specific concentration (e.g., 20 µM) for a designated time.

-

Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

III. Signaling Pathways and Mechanisms of Action

GANT61 primarily functions as an inhibitor of the Hedgehog (Hh) signaling pathway by targeting the GLI family of transcription factors.[1] The Hedgehog pathway is crucial for embryonic development and is aberrantly activated in many cancers, promoting proliferation, survival, and stemness.[3]

A. Inhibition of the Canonical Hedgehog Signaling Pathway

In the canonical Hedgehog pathway, the binding of a Hedgehog ligand to the Patched (PTCH) receptor alleviates its inhibition of Smoothened (SMO). Activated SMO then triggers a signaling cascade that leads to the activation of GLI transcription factors. GANT61 directly binds to GLI1 and GLI2, preventing their translocation to the nucleus and subsequent transcription of target genes that drive cell proliferation, such as Cyclin D1 and MYC.

B. Cross-talk with Other Signaling Pathways

Recent studies indicate that GANT61's anti-proliferative effects are not limited to the Hedgehog pathway. It has been shown to also modulate the Wnt/β-catenin and Notch signaling pathways, both of which are critical in cancer cell proliferation and stemness.[3] In colorectal cancer, GANT61 was found to inhibit the expression of β-catenin and Notch1.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. Hedgehog Signal Inhibitor GANT61 Inhibits the Malignant Behavior of Undifferentiated Hepatocellular Carcinoma Cells by Targeting Non-Canonical GLI Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GANT61 exerts anticancer cell and anticancer stem cell capacity in colorectal cancer by blocking the Wnt/β-catenin and Notch signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of AB61 Incorporation into DNA and RNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

AB61, a novel nucleoside analog identified as 7-(2-thienyl)-7-deazaadenosine, has demonstrated significant potential as a cytostatic agent with a multifaceted mechanism of action. This technical guide delineates the core molecular processes governing its activity, from cellular uptake and metabolic activation to its ultimate incorporation into cellular nucleic acids. Through a detailed examination of its interaction with cellular machinery, this document provides a comprehensive resource for researchers and professionals involved in the development of novel anticancer therapeutics.

Introduction

AB61 is a promising synthetic nucleoside that exhibits potent cytotoxic effects against a range of cancer cell lines while displaying markedly lower toxicity towards normal, non-proliferating cells.[1][2][3] Its therapeutic potential lies in its unique dual-pronged mechanism of action, which involves its incorporation into both DNA and RNA, leading to significant disruption of essential cellular processes. This guide will provide a detailed overview of the molecular journey of AB61, from a prodrug to an active triphosphate metabolite, and its subsequent impact on nucleic acid integrity and function.

Mechanism of Action

The biological activity of AB61 is contingent upon its intracellular conversion to the active triphosphate form, AB61-TP. This metabolic activation is a critical determinant of its selective cytotoxicity.

Cellular Uptake and Phosphorylation

Following transport into the cell, AB61 undergoes a three-step phosphorylation cascade, catalyzed by cellular kinases, to yield AB61-monophosphate (AB61-MP), AB61-diphosphate (AB61-DP), and finally the active moiety, AB61-triphosphate (AB61-TP). The selectivity of AB61 for cancer cells is attributed to a more efficient phosphorylation process in these rapidly dividing cells compared to normal fibroblasts.[1][2][3]

Incorporation into RNA

AB61-TP serves as a substrate for RNA polymerases.[1][3] During transcription, AB61-TP is incorporated into nascent RNA chains in place of adenosine triphosphate (ATP). This process has been demonstrated in vitro using T7 RNA polymerase.[2] The random incorporation of AB61 into messenger RNA (mRNA) transcripts is believed to interfere with the process of translation, leading to a reduction in protein synthesis.[1]

Incorporation into DNA

In addition to being a substrate for RNA polymerases, AB61-TP is also recognized and incorporated by DNA polymerases during DNA replication.[1][3] Primer extension experiments have confirmed that AB61-TP can be incorporated into a growing DNA strand by various DNA polymerases, including Klenow fragment, human DNA polymerase β, and human DNA polymerase γ.[2] The integration of AB61 into the DNA is a significant source of genomic instability, triggering DNA damage responses.[1][2] This is evidenced by the formation of large 53BP1 foci in the nuclei of cells treated with AB61, a hallmark of DNA double-strand breaks.[1]

Quantitative Data

The cytotoxic activity of AB61 has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent and selective nature of this compound.

| Cell Line | Cancer Type | IC50 (nM)[3] |

| A549 | Lung Carcinoma | Nanomolar |

| CCRF-CEM | T-cell Prolymphocytic Leukemia | Nanomolar |

| HCT116 | Colorectal Carcinoma | Nanomolar |

| K-562 | Chronic Myelogenous Leukemia | Nanomolar |

| K-562-tax | Paclitaxel-resistant Leukemia | Nanomolar |

| CEM-DNR-bulk | Daunorubicin-resistant Leukemia | Nanomolar |

| HCT116p53-/- | p53-null Colorectal Carcinoma | Nanomolar |

| Normal Human Fibroblasts | Normal Connective Tissue | Micromolar |

Table 1: In vitro cytotoxic activity of AB61 in human cancer cell lines and normal human fibroblasts after a 3-day incubation period, as determined by the MTT assay.

Experimental Protocols

The following sections outline the methodologies for the key experiments used to elucidate the mechanism of action of AB61.

Intracellular Phosphorylation Assay

This assay is designed to quantify the conversion of AB61 to its phosphorylated metabolites within cells.

-

Cell Culture and Treatment: Cancer cells (e.g., CCRF-CEM) and normal fibroblasts are cultured to a desired density. The cells are then incubated with radiolabeled AB61 (e.g., [3H]AB61) for various time points.

-

Metabolite Extraction: After incubation, the cells are harvested and washed to remove extracellular compound. Intracellular metabolites are extracted using a suitable solvent, such as 60% methanol.

-

Chromatographic Separation: The extracted metabolites are separated using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).

-

Quantification: The amount of radiolabeled AB61 and its phosphorylated forms (AB61-MP, AB61-DP, AB61-TP) is quantified using a scintillation counter or phosphorimager.

In Vitro RNA Incorporation Assay

This assay assesses the ability of AB61-TP to be incorporated into RNA by RNA polymerase.

References

The Function and Mechanism of ASC61-A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical data of ASC61-A, the active metabolite of the oral prodrug ASC61. ASC61 is an investigational small molecule inhibitor of Programmed Death-Ligand 1 (PD-L1) for the treatment of advanced solid tumors.

Introduction to ASC61 and ASC61-A

ASC61 is an orally administered prodrug that is converted in vivo to its pharmacologically active metabolite, ASC61-A.[1][2] As a small molecule inhibitor, ASC61 offers several potential advantages over traditional monoclonal antibody therapies targeting the PD-1/PD-L1 axis, including higher patient compliance, ease of combination with other oral therapies, better management of immune-related adverse events, and potentially greater tissue permeability.[3][4]

Mechanism of Action of ASC61-A

The primary function of ASC61-A is to inhibit the interaction between Programmed Death-1 (PD-1) and its ligand, PD-L1. This interaction is a critical immune checkpoint that tumor cells often exploit to evade the host immune system. By blocking this pathway, ASC61-A aims to restore the anti-tumor activity of T-cells.

The mechanism of ASC61-A is distinct from that of many antibody-based inhibitors. Instead of simply blocking the binding site, ASC61-A induces the dimerization and subsequent internalization of the PD-L1 protein on the cell membrane.[1][3][4][5][6] This removal of PD-L1 from the cell surface effectively prevents its engagement with the PD-1 receptor on T-cells, thereby enhancing T-cell activation and promoting an anti-tumor immune response.[1][2]

Signaling Pathway

Caption: Mechanism of ASC61-A in blocking the PD-1/PD-L1 signaling pathway.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies of ASC61-A.

Table 1: In Vitro Activity of ASC61-A

| Parameter | Value | Cell System | Assay | Reference |

| EC50 of IFNγ Secretion | 2.86 nM | Human PD-L1 expressing cells and fresh PBMCs co-culture | IFNγ Secretion Assay | [3][4][5] |

Table 2: In Vivo Anti-Tumor Efficacy of ASC61

| Animal Model | Treatment | Tumor Growth Inhibition (TGI) | Reference |

| Syngeneic mouse model (CT-26-hPD-L1) | ASC61 (50 mg/kg, BID) | 52.9% | [1][2] |

| Humanized mouse model (hPD-1/hPD-L1 dKI) | ASC61 (100 mg/kg, BID) | 63.15% | [1] |

| Syngeneic mouse model (CT-26-hPD-L1) | Atezolizumab | 40.77% | [1] |

| Humanized mouse model (hPD-1/hPD-L1 dKI) | Atezolizumab (5 mg/kg) | Not specified, but comparable to ASC61 | [1] |

Experimental Protocols

In Vitro IFNγ Secretion Assay

This assay was designed to measure the ability of ASC61-A to enhance T-cell activation in the presence of PD-L1 expressing cells.

Objective: To determine the EC50 of ASC61-A in inducing IFNγ secretion from peripheral blood mononuclear cells (PBMCs).

Methodology:

-

Cell Culture: Human PD-L1 expressing cells were co-cultured with fresh human PBMCs.

-

Treatment: The co-culture was treated with varying concentrations of ASC61-A. A marketed PD-1 antibody (Keytruda) was used as a positive control.

-

Incubation: The cells were incubated for a sufficient period to allow for T-cell activation and cytokine secretion.

-

Measurement: The concentration of IFNγ in the cell culture supernatant was measured using a standard immunoassay (e.g., ELISA).

-

Data Analysis: The IFNγ concentration was plotted against the ASC61-A concentration, and the EC50 value was calculated. The maximal levels of IFNγ induced by ASC61-A were compared to those induced by Keytruda.[3][4][5]

In Vivo Anti-Tumor Efficacy Studies

These studies were conducted to evaluate the anti-tumor activity of orally administered ASC61 in mouse models.

Objective: To assess the tumor growth inhibition (TGI) of ASC61 in syngeneic and humanized mouse models of cancer.

General Workflow:

References

- 1. ascletis.com [ascletis.com]

- 2. researchgate.net [researchgate.net]

- 3. Ascletis Announces IND Approval of Oral PD-L1 Small Molecule Inhibitor ASC61 for Treatment of Advanced Solid Tumors by China NMPA [prnewswire.com]

- 4. medtechalert.com [medtechalert.com]

- 5. Ascletis Announces First Patient Dosed in the U.S. Phase I Clinical Trial of Oral PD-L1 Small Molecule Inhibitor Prodrug ASC61 for Treatment of Advanced Solid Tumors [prnewswire.com]

- 6. Ascletis Announces the Latest Results of the Preclinical Studies of Two Novel Anti-Cancer Drug Candidates, ASC61 and ASC60, to be presented at AACR Annual Meeting 2022 - BioSpace [biospace.com]

Initial Toxicity Screening of Anticancer Agent 61 (Compound 9b): A Technical Guide

An In-depth Whitepaper for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial toxicity screening of Anticancer Agent 61, also known as Compound 9b, a novel irinotecan derivative. The document details its in vitro cytotoxicity against a panel of human cancer cell lines and provides insights into its mechanism of action, specifically the induction of apoptosis through the mitochondrial pathway. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new therapeutic candidates.

Introduction

This compound (Compound 9b) is a synthetic derivative of irinotecan, a well-established topoisomerase I inhibitor used in cancer chemotherapy. The structural modifications of Compound 9b are intended to enhance its anticancer efficacy and improve its safety profile compared to the parent compound. This guide summarizes the initial preclinical toxicity and efficacy data, providing a foundation for further investigation and development.

In Vitro Cytotoxicity

The initial screening of this compound involved the assessment of its cytotoxic effects on a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC50) values were determined to quantify the potency of the agent.

Table 1: In Vitro Cytotoxicity of this compound (Compound 9b)

| Cell Line | Cancer Type | IC50 (μM) |

| A549 | Lung Carcinoma | 3.05 |

| MCF-7 | Breast Adenocarcinoma | 2.20 |

| SK-OV-3 | Ovarian Cancer | 0.92 |

| MG-63 | Osteosarcoma | 3.23 |

| U2OS | Osteosarcoma | 1.75 |

| SK-OV-3/CDDP | Cisplatin-resistant Ovarian Cancer | 1.39 |

Data represents the concentration of this compound required to inhibit the growth of 50% of the cancer cell population.

Mechanism of Action: Induction of Apoptosis

Preliminary mechanistic studies indicate that this compound exerts its cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells. The underlying mechanism involves the intrinsic or mitochondrial pathway of apoptosis.

Signaling Pathway

The proposed signaling cascade for this compound-induced apoptosis is initiated by cellular stress, leading to the activation of pro-apoptotic proteins and a decrease in the mitochondrial membrane potential. This disruption of mitochondrial integrity results in the release of cytochrome c into the cytoplasm, which then triggers a cascade of caspase activation, ultimately leading to the execution of apoptosis.

A Comprehensive Technical Review of "Anticancer Agent 61" and its Variants

In the landscape of oncological research, the designation "Anticancer Agent 61" has been attributed to several distinct molecular entities, each with unique structural features, mechanisms of action, and preclinical data. This technical guide provides an in-depth review of the available scientific literature for these compounds, tailored for researchers, scientists, and drug development professionals. The information is presented to facilitate a clear understanding and comparison of these potential therapeutic agents.

Antitumor Agent-61 (Compound 9b): An Irinotecan Derivative

Antitumor agent-61 (Compound 9b) is identified as a derivative of Irinotecan, a well-established topoisomerase I inhibitor. This compound has demonstrated potent cytotoxic activity across a range of human cancer cell lines.

Quantitative Data

| Cell Line | Cancer Type | IC50 (μM) |

| SK-OV-3 | Ovarian Cancer | 0.92[1] |

| SK-OV-3/CDDP | Cisplatin-Resistant Ovarian Cancer | 1.39[1] |

| U2OS | Osteosarcoma | 1.75[1] |

| MCF-7 | Breast Cancer | 2.20[1] |

| A549 | Lung Cancer | 3.05[1] |

| MG-63 | Osteosarcoma | 3.23[1] |

Experimental Protocols

The in vitro cytotoxicity of Antitumor agent-61 was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The experimental protocol is as follows:

-

Cell Culture: Human cancer cell lines (SK-OV-3, SK-OV-3/CDDP, U2OS, MCF-7, A549, and MG-63) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Drug Treatment: The cells were treated with various concentrations of Antitumor agent-61 and incubated for a specified period (e.g., 72 hours).

-

MTT Assay: After incubation, MTT solution was added to each well and incubated for 4 hours to allow the formation of formazan crystals.

-

Data Analysis: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values were calculated from the dose-response curves.

7-(2-Thienyl)-7-Deazaadenosine (AB61): A Potent Nucleoside Cytostatic

AB61 is a nucleoside analog that exhibits high cytotoxicity against various cancer cell lines while showing significantly lower toxicity towards normal fibroblasts.[2][3] Its mechanism of action is complex, involving incorporation into both DNA and RNA.[2][3]

Quantitative Data

| Cell Line | Cancer Type | IC50 (nM) |

| A549 | Lung Cancer | Nanomolar range[3] |

| CCRF-CEM | Leukemia | Nanomolar range[3] |

| HCT116 | Colon Cancer | Nanomolar range[3] |

| K-562 | Leukemia | Nanomolar range[3] |

| K-562-tax | Paclitaxel-Resistant Leukemia | Nanomolar range[3] |

| CEM-DNR-bulk | Daunorubicin-Resistant Leukemia | Nanomolar range[3] |

| HCT116p53-/- | p53-null Colon Cancer | Nanomolar range[3] |

| MRC-5 | Normal Lung Fibroblasts | Micromolar range[3] |

| BJ | Normal Foreskin Fibroblasts | Micromolar range[3] |

Experimental Protocols

In Vivo Antitumor Activity: The in vivo efficacy of AB61 was evaluated in mouse xenograft models.

-

Animal Models: Immunocompromised mice (e.g., nude or SCID mice) were used.

-

Tumor Implantation: Human tumor cells (e.g., SK-OV-3, BT-549, HT-29) were subcutaneously injected into the flanks of the mice.

-

Drug Administration: Once the tumors reached a palpable size, mice were treated with AB61 or a vehicle control. The route of administration (e.g., intraperitoneal, oral) and dosing schedule were optimized for the study.

-

Tumor Measurement: Tumor volume was measured regularly using calipers.

-

Data Analysis: Tumor growth inhibition was calculated by comparing the tumor volumes in the treated group to the control group.

Signaling Pathway

The proposed mechanism of action for AB61 involves its metabolic activation and subsequent disruption of nucleic acid functions.

Caption: Metabolic activation and mechanism of action of AB61.

GANT61: A GLI1/2 Inhibitor

GANT61 is a small molecule inhibitor of the GLI1 and GLI2 transcription factors, which are key components of the Hedgehog signaling pathway.[4] It has shown anticancer effects in various cancer types, including colorectal cancer, by blocking Wnt/β-catenin and Notch signaling pathways.[5]

Quantitative Data

| Assay | Cell Line | IC50 (μM) |

| Hedgehog Signaling Inhibition | GLI1-expressing HEK293T | 5[4] |

Experimental Protocols

Luciferase Reporter Assay for Hedgehog Pathway Inhibition:

-

Cell Transfection: HEK293T cells were co-transfected with a GLI-responsive luciferase reporter plasmid and a GLI1 expression plasmid.

-

Drug Treatment: Transfected cells were treated with varying concentrations of GANT61.

-

Luciferase Assay: After a defined incubation period, cell lysates were collected, and luciferase activity was measured using a luminometer.

-

Data Analysis: The IC50 value was determined by plotting the percentage of luciferase activity against the concentration of GANT61.

Signaling Pathway

GANT61 inhibits the Hedgehog pathway by preventing the binding of GLI1 to its target DNA.

Caption: GANT61 inhibits the Hedgehog signaling pathway.

Antiproliferative Agent-61: A β-Carboline Chalcone

Antiproliferative agent-61 is a synthetic β-carbolinyl chalcone that exhibits significant antiproliferative activity, particularly in breast cancer cell lines.[6] Its mechanism involves the induction of DNA fragmentation and apoptosis.[6]

Quantitative Data

| Cell Line | Cancer Type | IC50 (μM) |

| MCF-7 | Breast Cancer | 2.25[6] |

| MCF-7 | Breast Cancer | 3.29[6] |

Experimental Protocols

DNA Fragmentation Assay:

-

Cell Treatment: Breast cancer cells were treated with Antiproliferative agent-61 for a specified time.

-

DNA Extraction: Genomic DNA was extracted from both treated and untreated cells.

-